Sodium tetra(p-tolyl)borate
Overview
Description
Synthesis Analysis
The synthesis of an optically-active sodium salt of tetrakispyrazolylborate is reported in one of the studies. This compound, [NaB-(camphpz)4], is synthesized for use in Cu-catalyzed enantioselective cyclopropanation reactions, achieving an enantiomeric excess of up to 62% . This demonstrates the potential for synthesizing sodium borate compounds with specific properties for use in asymmetric catalysis.
Molecular Structure Analysis
While the molecular structure of sodium tetra(p-tolyl)borate is not directly analyzed in the provided papers, the structure of sodium tetraborate decahydrate is studied. The functional groups of this compound are confirmed by FTIR, and the material is found to have a band gap of 4.1 eV, indicating its potential use in optical applications .
Chemical Reactions Analysis
The sodium tetrakis(3,5-trifluoromethylphenyl)borate [NaBAr4F] is used as a catalyst in Mannich-type reactions. This compound efficiently catalyzes the one-pot, three-component reaction of ketones with aromatic aldehydes and different anilines in water at ambient temperature, yielding β-amino carbonyl compounds in good to excellent yields . This showcases the utility of sodium borate compounds in facilitating organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium tetraborate decahydrate single crystals are extensively studied. These crystals are found to be hard with a refractive index of 1.8. The dielectric constant of the material increases with temperature up to 70 °C, and the conductivity follows Jonscher's power law at different temperatures. The activation energy of the crystal is determined to be 2.05 eV . These properties are indicative of the potential for sodium borate compounds in electronic and photonic applications.
Scientific Research Applications
Electrochemistry and Surface Oxidation Sodium tetraborate (Na2B4O7) has been studied for its role in the electrochemistry of sulfide minerals, particularly pyrite oxidation. In borate solutions, the surface oxidation of pyrite is significantly enhanced, indicating borate's reactive nature rather than its previously assumed inertness (Wang, 1996).
Analytical Chemistry and Gravimetry Various sodium tetraarylborates, including sodium tetrakis(p-fluorophenyl)borate, have been synthesized for selective gravimetric analysis. These compounds form precipitates with specific ions, demonstrating their utility in analytical chemistry for the determination of elements like cesium (Moore, Cassaretto, Posvic, & Mclafferty, 1966).
Inductively Coupled Plasma Mass Spectrometry Sodium tetra(n-propyl)borate has been utilized as a derivatization reagent for the determination of organometallic compounds. This reagent allows for the simultaneous analysis of organomercury, -lead, and -tin compounds, demonstrating its versatility in environmental and analytical chemistry (Smaele et al., 1998).
Chemical Sensor Applications Lipophilic borate salts, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, are used in solvent polymeric membranes of chemical sensors. Their stability and reactivity are important in determining the selectivity and lifetime of these sensors (Rosatzin, Bakker, Suzuki, & Simon, 1993).
Catalysis and Organic Synthesis The synthesis of optically active sodium salts of tetrakispyrazolylborate and their uses in enantioselective cyclopropanation reactions highlight the role of sodium tetraarylborates in organic synthesis and asymmetric catalysis (Singh et al., 2002).
Glass Science and Material Research Sodium tetra borate glasses, especially when doped with ions like Cu2+, are studied for their physical and optical properties. These studies contribute to the understanding of glass structure and the development of new materials (Sangeetha et al., 2021).
Capillary Zone Electrophoresis The role of borate buffers, including sodium borate, in capillary zone electrophoresis is crucial for analyzing anions in complex matrices, such as clinical samples. The choice of counterion in these buffers can significantly influence the analysis results (Kr̆ivánková et al., 2004).
Safety And Hazards
properties
IUPAC Name |
sodium;tetrakis(4-methylphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635391 | |
Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetra(p-tolyl)borate | |
CAS RN |
15738-23-5 | |
Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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